3-(1,1-Difluoroethyl)-1,4-dimethyl-1H-pyrazol-5-amine
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Overview
Description
3-(1,1-Difluoroethyl)-1,4-dimethyl-1H-pyrazol-5-amine is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of fluorine atoms in its structure imparts distinct characteristics, making it valuable in medicinal chemistry, agrochemicals, and material sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nickel-catalyzed 1,1-difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride (CH3CF2Cl) as the difluoroalkylating reagent . This reaction is carried out under mild conditions and provides a high yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoroethylation processes, utilizing advanced catalytic systems to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and optimized reaction conditions can further enhance the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(1,1-Difluoroethyl)-1,4-dimethyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) and potassium cyanide (KCN).
Major Products
The major products formed from these reactions include various fluorinated derivatives, amines, and substituted pyrazoles, which can be further utilized in different applications.
Scientific Research Applications
3-(1,1-Difluoroethyl)-1,4-dimethyl-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound is used in the design of pharmaceuticals due to its ability to enhance the metabolic stability and bioavailability of drugs.
Material Sciences: The compound is utilized in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 3-(1,1-Difluoroethyl)-1,4-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The difluoroethyl group can mimic the steric and electronic features of other functional groups, allowing it to bind to enzymes and receptors with high affinity. This interaction can modulate the activity of these targets, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
1,1-Difluoroethyl chloride (CH3CF2Cl): Used as a difluoroalkylating reagent in various synthetic applications.
1,1-Difluoroethylated aromatics: Important in medicinal chemistry for drug design.
Fluorinated heterocycles: Widely used in pharmaceuticals and agrochemicals due to their enhanced properties.
Uniqueness
3-(1,1-Difluoroethyl)-1,4-dimethyl-1H-pyrazol-5-amine stands out due to its specific substitution pattern on the pyrazole ring, which imparts unique reactivity and stability. The presence of both methyl and difluoroethyl groups makes it a versatile building block for the synthesis of complex molecules with tailored properties.
Properties
Molecular Formula |
C7H11F2N3 |
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Molecular Weight |
175.18 g/mol |
IUPAC Name |
5-(1,1-difluoroethyl)-2,4-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C7H11F2N3/c1-4-5(7(2,8)9)11-12(3)6(4)10/h10H2,1-3H3 |
InChI Key |
LEIRJQTYEBEBGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C(C)(F)F)C)N |
Origin of Product |
United States |
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